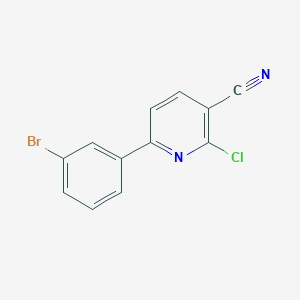

6-(3-Bromophenyl)-2-chloronicotinonitrile

Description

Significance of Nicotinonitrile Frameworks in Contemporary Chemical Research

Nicotinonitrile derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. ekb.eg This wide range of activities has fueled extensive research into the synthesis and functionalization of these compounds. Marketed drugs such as bosutinib, a kinase inhibitor used to treat chronic myeloid leukemia, and neratinib, another kinase inhibitor for breast cancer, feature the nicotinonitrile core, underscoring its therapeutic relevance. bldpharm.com The ability of the nicotinonitrile framework to be readily modified makes it an attractive starting point for the development of new chemical entities with tailored pharmacological profiles.

Overview of Halogenated Nicotinonitriles in Synthetic Organic Chemistry

The introduction of halogen atoms onto the nicotinonitrile scaffold significantly enhances its synthetic utility. Halogenated derivatives, such as 6-(3-Bromophenyl)-2-chloronicotinonitrile, serve as key intermediates in a variety of cross-coupling reactions. These reactions, most notably the Suzuki-Miyaura and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. The presence of multiple, differentially reactive halogen atoms—in this case, bromine and chlorine—offers the potential for selective, stepwise functionalization, providing chemists with precise control over the synthetic process. This strategic halogenation is a powerful tool in the design and synthesis of novel compounds for drug discovery and materials science.

Research Trajectory and Potential of this compound

This compound is a specialized chemical intermediate that holds considerable potential in the synthesis of complex organic molecules. medchemexpress.com Its structure, featuring both a chloro and a bromo substituent, makes it a highly versatile building block for creating a wide array of derivatives. While specific, direct applications in large-scale drug manufacturing are not extensively documented in publicly available literature, its utility is evident in the context of creating libraries of compounds for screening and in the early stages of drug discovery. The dual halogenation allows for selective cross-coupling reactions, where one halogen can be reacted while the other remains intact for subsequent transformations. This sequential functionalization is invaluable for building molecular complexity.

The primary application of this compound lies in its role as a precursor for more complex molecules, particularly in the development of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The nicotinonitrile scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound provides a template for the synthesis of potent and selective inhibitors. The bromo and chloro groups can be replaced with various aryl, heteroaryl, or alkyl groups through cross-coupling reactions, allowing for the exploration of the chemical space around the nicotinonitrile core to optimize binding to the target kinase.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₆BrClN₂ |

| Molecular Weight | 293.55 g/mol |

| CAS Number | 147426-93-5 |

| Appearance | Solid |

| SMILES | Clc1nc(ccc1C#N)-c2cccc(Br)c2 |

| InChI | 1S/C12H6BrClN2/c13-10-3-1-2-8(6-10)11-5-4-9(7-15)12(14)16-11/h1-6H |

Structure

3D Structure

Properties

IUPAC Name |

6-(3-bromophenyl)-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2/c13-10-3-1-2-8(6-10)11-5-4-9(7-15)12(14)16-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFUVURLZCRTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587611 | |

| Record name | 6-(3-Bromophenyl)-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147426-93-5 | |

| Record name | 6-(3-Bromophenyl)-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147426-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies

Substitution Reactions on the Halogenated Nicotinonitrile Core

The 2-chloronicotinonitrile core of the molecule is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the adjacent nitrile group and the ring nitrogen. This activation is a common feature in 2-halopyridines. nih.govosi.lv

Nucleophilic Displacement of the Chlorine Atom:

The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines would be expected to yield the corresponding 2-amino-6-(3-bromophenyl)nicotinonitrile derivatives. nih.govresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. chemguide.co.uk The general mechanism for this substitution involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The reaction with ammonia (B1221849) or primary amines is a stepwise process. The initial nucleophilic attack by the amine's lone pair of electrons on the electrophilic carbon atom bonded to the chlorine leads to the displacement of the chloride ion and the formation of an ammonium (B1175870) salt. chemguide.co.uk A subsequent deprotonation step, often facilitated by another molecule of the amine or a different base, yields the final neutral amino-substituted product. chemguide.co.uk

Table 1: Expected Nucleophilic Substitution Reactions at the 2-Position

| Nucleophile | Expected Product | General Conditions |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | 2-(R¹R²-amino)-6-(3-bromophenyl)nicotinonitrile | Heat, often with a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxide (RO⁻) | 2-Alkoxy-6-(3-bromophenyl)nicotinonitrile | Reaction with the corresponding alcohol in the presence of a strong base (e.g., NaH, KOt-Bu) |

| Thiolate (RS⁻) | 2-(Alkylthio)-6-(3-bromophenyl)nicotinonitrile | Reaction with a thiol in the presence of a base |

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction.

Hydrolysis:

The hydrolysis of the nitrile group in 6-(3-bromophenyl)-2-chloronicotinonitrile can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comgoogle.com This reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. youtube.com For instance, heating the compound in aqueous sulfuric acid would be expected to yield 6-(3-bromophenyl)-2-chloro-nicotinic acid. google.com

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile group is hydrolyzed to a carboxylate salt. chemistrysteps.com Subsequent acidification of the reaction mixture would then yield the corresponding carboxylic acid. This process also proceeds via an amide intermediate. youtube.com

Reduction:

The nitrile group can be reduced to a primary amine (aminomethyl group). A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. This would convert this compound into [6-(3-bromophenyl)-2-chloro-pyridin-3-yl]methanamine.

Table 2: Common Transformations of the Nitrile Group

| Reaction | Reagents | Expected Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), heat | 6-(3-Bromophenyl)-2-chloronicotinic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | 6-(3-Bromophenyl)-2-chloronicotinic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | [6-(3-Bromophenyl)-2-chloro-pyridin-3-yl]methanamine |

Cross-Coupling Reactions and Biaryl Formation

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. mdpi.com The presence of two different carbon-halogen bonds (C-Cl and C-Br) allows for selective or sequential cross-coupling reactions, leading to the synthesis of complex biaryl and terphenyl structures. researchgate.netnih.govresearchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for biaryl synthesis. tcichemicals.commdpi.com The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective coupling at the bromophenyl moiety.

For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄) would be expected to selectively form a biaryl linkage at the position of the bromine atom. researchgate.netdoi.orgnih.gov This would result in the formation of a 2-chloro-6-(biphenyl-yl)nicotinonitrile derivative. Subsequent coupling at the C-Cl bond could be achieved under more forcing conditions or with a different catalyst system, enabling the synthesis of unsymmetrical terphenyl derivatives. nih.govresearchgate.net

The catalytic cycle for the Suzuki-Miyaura reaction typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide. nih.govyoutube.com

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. nih.gov

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

Table 3: Potential Suzuki-Miyaura Cross-Coupling Products

| Boronic Acid (Ar-B(OH)₂) | Coupling Site | Expected Product Structure |

|---|---|---|

| Phenylboronic acid | C-Br (selective) | 2-Chloro-6-(biphenyl-3-yl)nicotinonitrile |

| Phenylboronic acid (x2) | C-Br and C-Cl (exhaustive) | 2-Phenyl-6-(biphenyl-3-yl)nicotinonitrile |

Reaction Mechanisms Investigation (e.g., Intramolecular Charge Transfer)

The electronic structure of this compound, featuring an electron-donating bromo-substituted phenyl ring and an electron-withdrawing cyanopyridine moiety, suggests the potential for interesting photophysical properties, including intramolecular charge transfer (ICT). nih.govresearchgate.net

Upon photoexcitation, it is conceivable that an electron could be transferred from the relatively electron-rich bromophenyl group (the donor) to the electron-deficient cyanopyridine part (the acceptor). mdpi.com This phenomenon, known as intramolecular charge transfer, leads to the formation of an excited state with a significant degree of charge separation. researchgate.net

The occurrence of ICT can be investigated through various spectroscopic and computational methods:

UV-Vis Absorption and Fluorescence Spectroscopy: The absorption and emission spectra of the compound can be studied in solvents of varying polarity. A significant red-shift (shift to longer wavelengths) of the fluorescence emission peak with increasing solvent polarity is a hallmark of an ICT state, as the more polar solvent stabilizes the charge-separated excited state to a greater extent than the ground state.

Computational Studies: Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to model the ground and excited states of the molecule. These calculations can provide insights into the molecular orbitals involved in the electronic transitions (e.g., HOMO and LUMO distributions) and predict the charge distribution in the excited state, thereby supporting the hypothesis of ICT. mdpi.com

Such mechanistic studies are crucial for understanding the fundamental electronic behavior of the molecule and for designing new materials with specific photophysical properties for applications in areas like organic electronics and sensors.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) and Carbon-13 (¹³C) NMR Elucidation

For a compound like 6-(3-Bromophenyl)-2-chloronicotinonitrile, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The aromatic protons on the phenyl and pyridine (B92270) rings would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, nitrile), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic portions of this specific molecule.

Hypothetical Data Table for ¹H and ¹³C NMR Without experimental data, the following table is a hypothetical representation of what might be expected for this compound.

| Atom Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.5 |

| Aromatic Carbons | 110 - 160 |

Two-Dimensional (2D) NMR Techniques (HSQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments are crucial.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. znaturforsch.com Each peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of the carbon skeleton. organicchemistrydata.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. znaturforsch.com This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it could show correlations between a proton on the phenyl ring and carbons on the pyridine ring, confirming their connection.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C≡N (Nitrile) stretch: A sharp, intense peak typically found in the 2220-2260 cm⁻¹ region.

C=C and C=N (Aromatic ring) stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-Cl (Chloro) stretch: Typically in the 600-800 cm⁻¹ region.

C-Br (Bromo) stretch: Usually found in the 500-600 cm⁻¹ region.

C-H (Aromatic) stretches: Above 3000 cm⁻¹.

Hypothetical Data Table for FT-IR

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| C≡N | ~2230 |

| C=C/C=N | 1400 - 1600 |

| C-H (aromatic) | >3000 |

| C-Cl | 600 - 800 |

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₁₂H₆BrClN₂), HRMS would confirm the molecular weight of approximately 293.55 g/mol . The isotopic pattern observed would be characteristic of a molecule containing both bromine and chlorine, with their distinct isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Structure Determination

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction. This technique involves passing X-rays through a single crystal of the compound. The diffraction pattern of the X-rays is used to create an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

This analysis would provide definitive information on:

Bond lengths and angles.

The planarity of the aromatic rings.

The dihedral angle between the phenyl and pyridine rings.

Intermolecular interactions in the solid state, such as pi-stacking or halogen bonding.

A successful crystallographic analysis would result in a set of crystal data, including the crystal system, space group, and unit cell dimensions, which are unique to the compound.

Powder X-ray Diffraction for Crystalline Purity

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline purity and phase identification of a solid material. The method involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline structure. For a pure, crystalline sample of this compound, a PXRD analysis would be expected to show a distinct pattern of sharp peaks at specific 2θ angles. The absence of unexpected peaks would indicate a high degree of crystalline purity, free from amorphous content or other crystalline phases. However, a specific, published reference pattern for this compound is not available in the searched resources.

Crystal Growth Techniques and Morphology Analysis

The growth of high-quality single crystals is essential for definitive structural elucidation by single-crystal X-ray diffraction. For organic compounds like this compound, common crystal growth techniques include slow evaporation from a suitable solvent, vapor diffusion, and solvent layering. researchgate.net The choice of solvent is critical and is typically determined through solubility screening. nih.gov For instance, a saturated solution of the compound could be prepared in a solvent like methanol, ethanol, or acetone (B3395972) and allowed to evaporate slowly at a constant temperature. nih.gov Once suitable crystals are obtained, their morphology—the external shape and form—can be analyzed. This analysis provides preliminary information about the crystal's internal symmetry and can be correlated with the final crystal structure. Specific methodologies and morphological descriptions for crystals of this compound have not been detailed in the available literature.

Electronic and Optical Spectroscopy

UV-Visible-Near Infrared (UV-Vis-NIR) Absorption and Transmittance

UV-Vis-NIR spectroscopy measures the absorption and transmittance of light by a substance as a function of wavelength. This technique provides insights into the electronic transitions within a molecule. The absorption spectrum of this compound, typically measured in a solvent like dichloromethane (B109758) or acetonitrile, would be expected to show characteristic absorption bands in the UV and possibly the visible region, corresponding to π-π* and n-π* electronic transitions within its aromatic and heterocyclic ring systems. The transmittance spectrum is inversely related to the absorption and is particularly relevant for evaluating materials for optical applications. Specific absorption maxima (λmax) and molar absorptivity coefficients for this compound are not documented in the reviewed sources.

Photoluminescence and Quantum Yield Determination

Photoluminescence spectroscopy involves measuring the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the electronic structure of the excited states of a molecule. To characterize this compound, one would measure its emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima. The photoluminescence quantum yield (Φ), a critical parameter, quantifies the efficiency of the emission process and is defined as the ratio of photons emitted to photons absorbed. rsc.org This value is often determined relative to a well-characterized standard. uva.nl Data regarding the emission wavelengths and quantum yield for this compound are not currently available.

Electroanalytical Characterization (Cyclic Voltammetry)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound, determining the potentials at which it is oxidized and reduced. nih.gov The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. A cyclic voltammogram for this compound would reveal its oxidation and reduction potentials. From these values, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. This information is vital for understanding the compound's electron-donating and electron-accepting capabilities and for its potential application in organic electronic devices. nih.gov However, specific cyclic voltammetry data for this compound, including its redox potentials, could not be located in the surveyed literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis (DFT, NBO)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. From DFT calculations, one could derive key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and electronic excitation properties.

Natural Bond Orbital (NBO) analysis would further dissect the electronic structure by localizing orbitals into Lewis structures (bonds, lone pairs). This method provides insights into charge distribution on individual atoms (natural population analysis), hybridization of orbitals, and the stabilizing effects of electron delocalization through hyperconjugative interactions.

Molecular Modeling for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, 6-(3-bromophenyl)-2-chloronicotinonitrile) when bound to a specific protein target. The simulation calculates the binding affinity, or scoring function, which estimates the strength of the interaction. This in silico method is essential in drug discovery for screening potential drug candidates against known biological targets, identifying key interactions (like hydrogen bonds or hydrophobic interactions) with amino acid residues in the protein's active site.

Molecular dynamics (MD) simulations would model the physical movements of atoms and molecules over time. For a ligand-protein complex identified through docking, an MD simulation can assess the stability of the binding pose. It provides a dynamic view of the interactions, showing how the ligand and protein adjust their conformations in a simulated physiological environment, thus offering a more realistic assessment of the binding stability than static docking.

Prediction of Reactivity and Stability Parameters

Using data from quantum chemical calculations, various reactivity descriptors can be calculated. Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index help predict how the molecule will behave in a chemical reaction. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions susceptible to attack.

In Silico Approaches for Biological Activity Prediction

In silico tools are used to predict the pharmacological and toxicological properties of a compound before it is synthesized or tested in a lab. This includes predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for a compound's viability as a drug. Quantitative Structure-Activity Relationship (QSAR) models might also be developed to correlate the chemical structure of a series of compounds with their biological activity, helping to predict the potency of new analogs.

While these computational methods are powerful tools for chemical research, the specific data and detailed findings for this compound are absent from the reviewed literature. Further experimental or computational research would be required to generate the specific results for the outlined sections.

Research Applications and Structure Activity Relationship Sar Studies

Applications in Medicinal Chemistry Research

The nicotinonitrile scaffold is a recognized "privileged structure" in medicinal chemistry, forming the basis of several approved drugs. This has spurred extensive research into new derivatives, including 6-(3-bromophenyl)-2-chloronicotinonitrile, to explore their therapeutic potential.

Development of Novel Therapeutic Agents as Scaffolds

The nicotinonitrile, or 3-cyanopyridine (B1664610), framework is a cornerstone in the development of new drugs due to its proven biological activity and versatile chemical nature. Its derivatives have been successfully developed into marketed drugs such as bosutinib, milrinone, and neratinib. The core structure of this compound combines the essential nicotinonitrile moiety with a bromophenyl group, offering multiple sites for chemical modification. This allows medicinal chemists to systematically alter the compound's structure to enhance its interaction with biological targets, improve its pharmacological profile, and develop novel therapeutic candidates. The presence of the bromine atom is particularly advantageous, as it can be readily modified through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the creation of diverse libraries of compounds for screening. ontosight.ai

Investigation of Antiproliferative and Anticancer Activities

The diarylpyridine and nicotinonitrile structures are prominent in the design of new anticancer agents. Research has shown that various derivatives exhibit significant antiproliferative activity against a range of human cancer cell lines. While studies on this compound itself are specific, the broader class of 3-cyanopyridine derivatives has demonstrated potent cytotoxic effects.

For instance, certain 3-cyanopyrid-2-one derivatives have shown significant cytotoxicity against breast cancer cells (MCF-7). The activity of these compounds is highly dependent on the substituents attached to the core structure. This structure-activity relationship (SAR) highlights the importance of the specific chemical groups and their positions on the scaffold. The data below illustrates the antiproliferative potential of related cyanopyridine scaffolds.

| Compound Derivative | Substituent Group | Target Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3-Cyano-2-methoxypyridine | Naphthyl | MCF-7 (Breast) | 1.69 ± 0.07 | nih.gov |

| 3-Cyanopyrid-2-one | 3-Pyridyl | MCF-7 (Breast) | 1.89 ± 0.08 | nih.gov |

| 3-Cyanopyrid-2-one | Thiophenyl | MCF-7 (Breast) | 1.92 ± 0.08 | nih.gov |

| 3-Cyano-1-methylpyrid-2-one | 4-Chlorophenyl | MCF-7 (Breast) | 2.05 ± 0.08 | nih.gov |

| 3-Cyano-2-methoxypyridine | 3-Pyridyl | MCF-7 (Breast) | 2.13 ± 0.09 | nih.gov |

The mechanisms behind these anticancer effects often involve the inhibition of critical cellular processes. Diarylpyridine derivatives have been designed as tubulin polymerization inhibitors, which disrupt the formation of microtubules, arrest the cell cycle in the G2/M phase, and ultimately induce apoptosis (programmed cell death). nih.govresearchgate.net

Exploration of Antimicrobial Properties and Quorum-Sensing Modulation

With the rise of antibiotic resistance, researchers are exploring alternative strategies to combat bacterial infections. One promising approach is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, controlling virulence, biofilm formation, and toxin production. mdpi.comnih.gov

Inhibiting the QS system, a process known as quorum quenching, can disarm pathogenic bacteria without killing them, which may reduce the selective pressure that leads to resistance. mdpi.com Compounds that interfere with QS signaling molecules or their receptors are known as quorum-sensing inhibitors (QSIs). While antibiotics aim to kill bacteria, QSIs attenuate their virulence, making them more susceptible to the host's immune system. mdpi.com The combination of QSIs with traditional antibiotics has been shown to have a synergistic antibacterial effect, enhancing the efficacy of the antibiotic and potentially overcoming resistance. ontosight.ai Heterocyclic compounds, including pyridine (B92270) derivatives, are being investigated as potential QSI scaffolds. The exploration of this compound and related structures in this area represents a modern approach to developing new anti-infective therapies.

Enzyme Inhibitory Potentials (e.g., Protein Kinases, Dihydrofolate Reductase, 11b-HSD1)

The nicotinonitrile scaffold is a key component in the design of various enzyme inhibitors. Protein kinases, in particular, are a major focus in cancer therapy because they regulate many cellular pathways involved in proliferation and survival. The quinazoline (B50416) scaffold, which is structurally related, has been used to develop potent kinase inhibitors. For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which shares the bromophenyl moiety, identified it as a potent and selective inhibitor of Aurora A kinase, an enzyme often overexpressed in cancer. This compound was found to arrest the cell cycle and induce apoptosis in cancer cells. This demonstrates the potential of the bromophenyl group to contribute to potent enzyme inhibition.

While specific research on this compound as an inhibitor for Dihydrofolate Reductase or 11β-HSD1 is not widely documented, the versatility of the nicotinonitrile scaffold suggests its potential applicability in designing inhibitors for a wide range of enzymes.

Rational Design of Ligands for Specific Biological Targets (e.g., Calreticulin)

Rational drug design involves creating molecules that are complementary in shape and charge to a specific biological target. This approach leverages structural information from the target, such as an enzyme or receptor, to design potent and selective ligands. The this compound structure provides a rigid and well-defined core that can be systematically modified to optimize interactions within a target's binding site.

Although specific studies targeting calreticulin (B1178941) with this exact compound are not prominent in the literature, the principles of rational design are broadly applicable. For example, in designing α-conotoxin analogues to target nicotinic acetylcholine (B1216132) receptors, researchers have successfully modified proline residues with hydrophobic and aromatic substituents to significantly enhance binding affinity and antagonistic activity. This highlights how targeted modifications on a core scaffold can lead to improved pharmacological properties. The diarylpyridine structure is well-suited for such an approach, where modifications to the phenyl or pyridine rings can be guided by computational modeling to achieve desired biological activity.

Applications in Materials Science

The chemical properties of this compound also make it and its derivatives valuable building blocks in materials science. The combination of aromatic rings (pyridine and phenyl) and reactive functional groups allows for their incorporation into advanced functional materials.

Pyridine-containing molecules are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The pyridine-3,5-dicarbonitrile (B74902) moiety, in particular, has gained significant attention for developing metal-free organic emitters that exhibit thermally activated delayed fluorescence (TADF), a key property for high-efficiency OLEDs. iphy.ac.cn These materials often possess good electron-transporting properties. iphy.ac.cn

Furthermore, the bromine and chlorine atoms on the this compound scaffold can be used as handles for polymerization reactions. For example, the bromine atom can participate in Ullmann or Suzuki cross-coupling reactions to create extended conjugated polymers. nih.govmdpi.com Such polymers are investigated for their unique optical and electronic properties. Fluorinated pyridine derivatives are also used to create high-performance fluoropolymers and network materials with high thermal stability, low dielectric constants, and low surface energy, making them suitable for specialized applications in the aerospace and coatings industries. mdpi.com The synthesis of phthalonitrile (B49051) monomers containing pyridine structures has also been shown to produce resins with excellent heat resistance and favorable thermomechanical properties.

Development of Non-Linear Optical (NLO) Materials

The field of non-linear optics, which involves the interaction of high-intensity light with materials to produce new optical frequencies, has identified compounds with specific electronic properties as promising candidates. The structure of this compound, featuring a substituted phenyl ring attached to a chloronicotinonitrile core, provides a framework with potential for significant second- and third-order non-linear optical responses.

Structure-activity relationship studies in related molecular systems suggest that the combination of electron-withdrawing groups (like the nitrile and chloro groups) and a modifiable aromatic system (the bromophenyl group) can lead to a high degree of molecular polarizability, a key factor for NLO activity. Theoretical and experimental work on porphyrins bearing bromo and phenyl groups has demonstrated that such substitutions can significantly influence third-order NLO properties. rsc.orgresearchgate.net Research into aniline-based derivatives has also shown that strategic placement of functional groups can yield high first hyperpolarizability (βo) values, indicating a strong NLO response. mdpi.com While direct studies on this compound are not extensively documented, its structural motifs are consistent with those found in promising NLO materials.

Table 1: Key Structural Features for NLO Activity

| Structural Feature | Potential Contribution to NLO Properties |

| Phenyl Ring | Provides a polarizable π-electron system. |

| Bromo and Chloro Substituents | Act as electron-withdrawing groups, enhancing molecular asymmetry and polarizability. |

| Nitrile Group | A strong electron-withdrawing group that contributes to the dipole moment. |

Optoelectronic Applications (e.g., Organic Luminescent Dyes)

The electronic and photophysical properties of this compound make it a compound of interest for optoelectronic applications, such as in the development of organic luminescent dyes. The core structure is capable of fluorescence, and modifications to the phenyl ring can tune the emission wavelength and quantum yield.

Derivatives of similar heterocyclic systems are known to exhibit tunable optoelectronic properties. For instance, computational studies on coumarin (B35378) derivatives have shown how substitutions can alter Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, thereby affecting their absorption and emission spectra. The presence of the bromophenyl group in this compound offers a site for further functionalization to create a family of dyes with a range of photophysical properties suitable for various optoelectronic devices.

Advanced Functional Materials for Sensing (e.g., Fluorescent Probes for Metal Ions)

The development of fluorescent probes for the selective detection of metal ions is a critical area of research in environmental monitoring and biological imaging. The design of such probes often involves a fluorophore unit linked to a specific ion receptor. The nicotinonitrile framework of this compound can act as a signaling unit, where its fluorescence properties are modulated upon binding of a metal ion to a suitably introduced chelating group.

The design and synthesis of fluorescent probes often utilize heterocyclic scaffolds. kyoto-u.ac.jpmdpi.combath.ac.uk By chemically modifying the this compound structure, for example, by replacing the chloro group with a ligand that has a high affinity for a specific metal ion, it is possible to create a "turn-on" or "turn-off" fluorescent sensor. The interaction with the metal ion would alter the internal charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence emission.

Table 2: Design Principles for Fluorescent Probes Based on this compound

| Component | Function | Example Modification |

| Nicotinonitrile Core | Fluorophore (signaling unit) | Maintain core structure for fluorescence. |

| Phenyl Ring | Tuning of photophysical properties | Introduction of electron-donating or withdrawing groups. |

| Chloro Group | Site for receptor attachment | Substitution with a metal-chelating moiety (e.g., aza-crown ether). |

Potential in Hydrogen Storage Applications

The search for efficient and safe materials for hydrogen storage is a key challenge in the development of a hydrogen-based economy. Theoretical and computational studies are instrumental in identifying promising new materials. While specific research on this compound for hydrogen storage is not prominent, related heterocyclic and aromatic compounds have been investigated.

Computational studies have explored the interaction of hydrogen with various organic frameworks. The aromatic rings and heteroatoms in this compound could potentially serve as sites for hydrogen adsorption. Theoretical investigations would be necessary to determine the binding energies and potential storage capacity of this molecule or materials derived from it. dntb.gov.ua

Applications in Agrochemical and Industrial Chemical Synthesis

Chlorinated pyridine derivatives, including 2-chloronicotinonitriles, are important intermediates in the synthesis of a variety of agrochemicals. nih.gov The chloro substituent is a versatile functional group that can be readily displaced by nucleophiles, allowing for the construction of more complex molecules with desired biological activity.

The this compound molecule serves as a building block. The bromo-substituted phenyl ring and the reactive chloro- and nitrile- groups on the pyridine ring offer multiple sites for chemical modification. This allows for the synthesis of a library of compounds that can be screened for herbicidal, insecticidal, or fungicidal properties. The broader class of organofluorine compounds, which share some synthetic strategies with chlorinated compounds, has a significant presence in the agrochemical industry. nih.gov

Applications in Forensic Science (e.g., Latent Fingerprint Visualization)

In forensic science, the development of latent fingerprints is crucial for criminal investigations. Various chemical methods are employed to visualize these otherwise invisible prints. Compounds that react with the components of fingerprint residue (such as amino acids) to produce a colored or fluorescent product are of particular interest.

While direct application of this compound for fingerprint visualization has not been reported, related heterocyclic compounds like quinoline (B57606) derivatives are being explored for this purpose. connectjournals.com The reactivity of the nitrile and chloro groups in this compound could potentially be harnessed. For instance, it could be functionalized to create a reagent that specifically binds to fingerprint residues and provides a strong fluorescent signal under UV light, thereby enhancing the visibility of the print. The development of novel fluorescent powders and chemical reagents is an active area of forensic research. ojp.govaratek.co

Future Perspectives and Emerging Research Directions

Innovations in Green Synthetic Chemistry for Nicotinonitrile Production

The synthesis of nicotinonitrile derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce environmental impact by minimizing waste and energy consumption. wjarr.com A significant innovation in this area is the use of novel catalytic systems that promote efficient and eco-friendly reactions. nih.gov

One promising approach involves the use of nanomagnetic metal-organic frameworks (MOFs) as catalysts. nih.gov For instance, the catalyst Fe3O4@MIL-53(Al)-N(CH2PO3)2 has been successfully employed in the four-component synthesis of various nicotinonitrile derivatives. nih.gov This method offers several advantages over traditional synthetic routes, aligning with the goals of sustainable manufacturing. wjarr.comgreen.org

Key Advantages of MOF-Catalyzed Green Synthesis

| Feature | Benefit | Source |

|---|---|---|

| High Yields | Maximizes product output, making the process more efficient (yields of 68–90%). | nih.gov |

| Short Reaction Times | Reduces energy consumption and increases throughput (reactions complete in 40–60 min). | nih.gov |

| Solvent-Free Conditions | Eliminates the use of often hazardous organic solvents, reducing pollution. | nih.gov |

| Catalyst Reusability | The nanomagnetic catalyst can be easily separated using an external magnet and reused. | nih.gov |

| Easy Work-Up | Simplifies the purification process, saving time and resources. | nih.gov |

Future research will likely focus on expanding the library of green catalysts, including biocatalysts like enzymes, which are biodegradable and renewable. mdpi.com The adoption of renewable feedstocks, such as bio-based materials, will further reduce the carbon footprint of producing complex molecules like 6-(3-bromophenyl)-2-chloronicotinonitrile. wjarr.com

In-Depth Mechanistic Studies of Biological Activities

N-heterocyclic compounds, including nicotinonitriles, are known to possess a wide spectrum of biological activities, such as antiviral, antibacterial, and anticancer properties. nih.gov While the potential of the nicotinonitrile scaffold is recognized, detailed mechanistic studies on specific derivatives like this compound are crucial for translating this potential into targeted therapeutic agents.

Future research must move beyond preliminary screening to elucidate the precise molecular mechanisms of action. This involves:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that the compound interacts with.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing how these changes affect its biological activity. This can reveal which parts of the molecule are essential for its effects. mdpi.com

Kinetic and Binding Assays: Quantifying the compound's interaction with its biological target to understand the affinity and mode of inhibition or activation.

A thorough understanding of these mechanisms is fundamental for optimizing the compound's efficacy, minimizing potential off-target effects, and paving the way for its development as a specialized therapeutic agent.

Rational Design of Multi-Targeting Agents

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or Alzheimer's disease. nih.govnih.gov This has led to the rise of rational drug design for creating multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.gov

The this compound scaffold is an excellent starting point for developing such agents. The process of rational design involves a structured, computer-aided approach to create novel derivatives with a desired multi-target profile. nih.gov

Steps in Rational Design of Multi-Targeting Agents

| Step | Description | Source |

|---|---|---|

| 1. Target Identification | Select multiple key biological targets involved in a specific disease (e.g., B-Raf, p38, and VEGFR-2 for cancer). | nih.gov |

| 2. Pharmacophore Modeling | Create a 3D model of the essential features a molecule needs to bind to the selected targets. | nih.gov |

| 3. Virtual Screening | Use the pharmacophore model to search large chemical databases for compounds that match the required features. | nih.gov |

| 4. Molecular Docking | Simulate how the selected compounds bind to the target proteins to predict their binding affinity and interactions. | nih.govnih.gov |

| 5. Synthesis & Biological Evaluation | Synthesize the most promising candidates and test their activity against the identified targets in laboratory assays. | nih.gov |

By applying these principles, researchers can modify the this compound structure to develop potent MTDLs, potentially offering more effective treatments for complex diseases. nih.govnih.gov

Integration of Cheminformatics and Artificial Intelligence in Compound Design

Cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. These computational tools can be powerfully applied to the this compound scaffold to explore its therapeutic potential more efficiently.

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of novel derivatives before they are synthesized. This in silico approach significantly reduces the time and cost associated with laboratory screening. nih.gov

Generative AI: Advanced AI models can design entirely new molecules based on the this compound core, optimized for specific properties like high target affinity and drug-likeness according to parameters like Lipinski's rule of five. nih.govnih.gov

Database Mining: Cheminformatics tools allow for the rapid screening of vast virtual libraries of compounds to identify molecules with similar structural features or predicted biological activities. nih.gov

The integration of these technologies enables a more focused and intelligent approach to drug design, allowing researchers to navigate the vast chemical space and prioritize the synthesis of compounds with the highest probability of success.

Exploration of Advanced Material Applications and Device Fabrication

Beyond its biomedical potential, the this compound structure holds promise for applications in material science. As an organic building block, its distinct electronic and structural properties could be harnessed for the creation of advanced functional materials. bldpharm.com

While specific research into this compound for material applications is nascent, related heterocyclic and nitrile-containing compounds are explored for:

Organic Electronics: The nitrogen-containing pyridine (B92270) ring and conjugated system could be suitable for developing materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, or sensors.

Functional Polymers: The compound can serve as a monomer or a functional additive in the synthesis of polymers with tailored properties, such as thermal stability, conductivity, or specific optical characteristics.

Porous Materials: As a ligand, it could potentially be used in the synthesis of new Metal-Organic Frameworks (MOFs) for applications in gas storage, separation, or catalysis. nih.gov

Future research in this area will involve synthesizing novel polymers and materials derived from this compound and characterizing their physical and chemical properties to unlock their potential in next-generation electronics and functional devices.

Q & A

Q. What are the key synthetic routes for 6-(3-Bromophenyl)-2-chloronicotinonitrile?

The compound is synthesized via halogenated pyridine core functionalization. A common approach involves Suzuki-Miyaura cross-coupling to introduce the 3-bromophenyl group to a pre-formed 2-chloronicotinonitrile scaffold. Reaction optimization typically requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (argon atmosphere) to prevent dehalogenation side reactions. Post-synthesis purification employs column chromatography with silica gel and dichloromethane/hexane gradients .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on multi-spectroscopic analysis:

- NMR : H and C NMR identify substituent integration and connectivity (e.g., aromatic protons at δ 7.4–8.1 ppm for bromophenyl groups) .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXTL or similar software) resolves bond lengths (C-Br ≈ 1.89 Å, C-Cl ≈ 1.73 Å) and dihedral angles between the pyridine and aryl rings .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 313.94 (CHBrClN) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Limited solubility in polar solvents (e.g., water, methanol) necessitates the use of DMSO or DMF for biological assays. In synthetic workflows, dichloromethane or THF is preferred for homogeneous reaction conditions. Solubility challenges may require sonication or heating (≤60°C) to achieve desired concentrations .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence reactivity compared to para- or ortho-substituted analogs?

The meta-bromophenyl group induces steric hindrance and electronic effects, altering reaction kinetics in cross-coupling or nucleophilic substitution. Compared to 4-bromophenyl analogs, the 3-position reduces conjugation with the pyridine ring, lowering electrophilicity at the nitrile group. This positional effect is critical in designing derivatives for catalytic applications or ligand synthesis .

Q. What crystallographic data are available, and how is SHELX software applied in structural refinement?

Crystallographic studies (e.g., triclinic system, space group P1) reveal intermolecular interactions like C–H···N hydrogen bonds (2.56 Å) and π-stacking (3.4 Å interplanar distance). SHELXTL refines data by iterative least-squares methods, using parameters like R1 (≈0.036) and wR2 (≈0.098) to validate structural accuracy. Disordered halogen atoms are modeled with anisotropic displacement parameters .

Q. What methodologies are used to assess cytotoxicity or bioactivity of this compound?

- Sulforhodamine B (SRB) assay : Measures cell density via protein-bound dye (λ = 564 nm) after 48-hour exposure. IC values are calculated using nonlinear regression, with controls for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Kinase inhibition screening : Competitive binding assays (e.g., ADP-Glo™) quantify inhibition of target kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .

- Metabolic stability : Liver microsome assays (human/rat) assess phase I/II metabolism rates, with LC-MS/MS monitoring parent compound degradation .

Data Contradictions and Resolution

Q. How are conflicting reports about reaction yields resolved in optimization studies?

Discrepancies in yield (e.g., 40–75% for Suzuki couplings) arise from catalyst loading (0.5–5 mol%) or base selection (KCO vs. CsCO). Systematic DOE (Design of Experiments) identifies optimal parameters, while in-situ IR monitors reaction progress to minimize side products .

Q. What strategies address inconsistencies in biological activity across studies?

Variability in IC values may stem from cell line heterogeneity (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time). Standardized protocols (e.g., NCI-60 panel) and triplicate replicates with Z’-factor validation (>0.5) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.